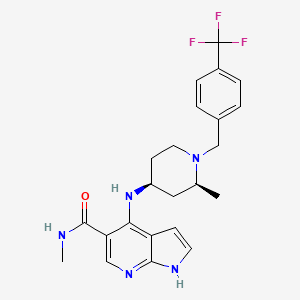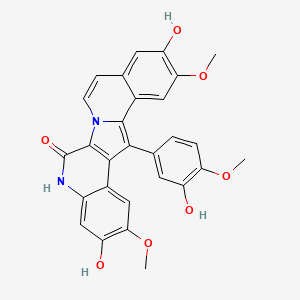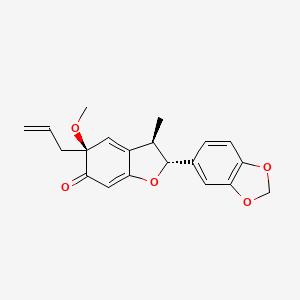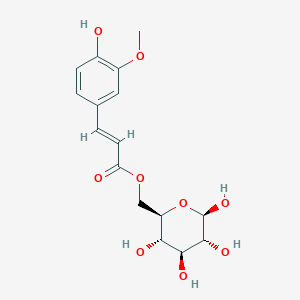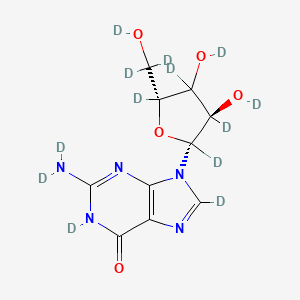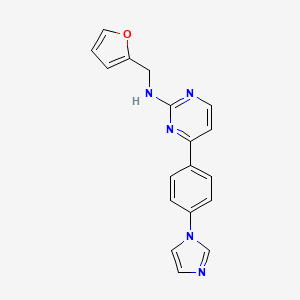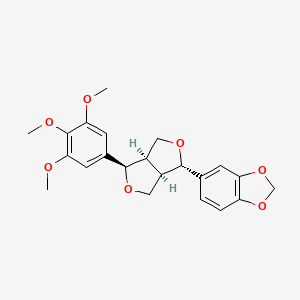
Epiaschantin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiaschantin is a naturally occurring lignan, a type of phenylpropanoid, found in various plant species, including the Magnolia flos. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epiaschantin can be synthesized through chemical synthesis or extracted from natural plant sources. The chemical synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Magnolia flos. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Epiaschantin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different properties .
Applications De Recherche Scientifique
Epiaschantin has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a synthetic intermediate for the development of biologically active molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including its anticancer, antioxidant, and anti-inflammatory properties . Additionally, it is used in the development of natural drugs and as a research tool to study various biological processes .
Mécanisme D'action
The mechanism of action of Epiaschantin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Comparaison Avec Des Composés Similaires
Epiaschantin is structurally similar to other lignans, such as eudesmin, magnolin, and lirioresinol-B dimethylether . it is unique in its specific biological activities and therapeutic potential. Unlike some of its counterparts, this compound has shown significant antiproliferative activity against cancer cells, making it a promising candidate for anticancer drug development .
List of Similar Compounds:- Eudesmin
- Magnolin
- Lirioresinol-B dimethylether
Propriétés
Formule moléculaire |
C22H24O7 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
5-[(3S,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
Clé InChI |
ONDWGDNAFRAXCN-YJPXFSGGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


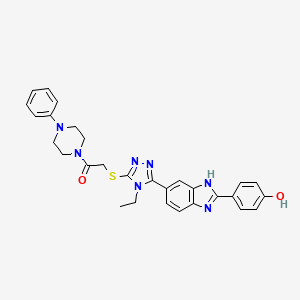
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)

![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
